molecular formula C20H23FN2O3S2 B12211905 5-[(3-Fluorophenyl)methylene]-3-{3-[2-(2-hydroxyethyl)piperidyl]-3-oxopropyl}-2-thioxo-1,3-thiazolidin-4-one

5-[(3-Fluorophenyl)methylene]-3-{3-[2-(2-hydroxyethyl)piperidyl]-3-oxopropyl}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12211905
M. Wt: 422.5 g/mol
InChI Key: DRSWXGHFNPDGBV-LGMDPLHJSA-N
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Description

5-[(3-Fluorophenyl)methylene]-3-{3-[2-(2-hydroxyethyl)piperidyl]-3-oxopropyl}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a thiazolidinone core, which is known for its biological activity, and a fluorophenyl group, which can enhance its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Fluorophenyl)methylene]-3-{3-[2-(2-hydroxyethyl)piperidyl]-3-oxopropyl}-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps. One common method includes the condensation of 3-fluorobenzaldehyde with thiazolidinone derivatives under basic conditions. The reaction is often carried out in the presence of a catalyst such as piperidine, which facilitates the formation of the methylene bridge .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-[(3-Fluorophenyl)methylene]-3-{3-[2-(2-hydroxyethyl)piperidyl]-3-oxopropyl}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction can produce an alcohol derivative .

Scientific Research Applications

5-[(3-Fluorophenyl)methylene]-3-{3-[2-(2-hydroxyethyl)piperidyl]-3-oxopropyl}-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(3-Fluorophenyl)methylene]-3-{3-[2-(2-hydroxyethyl)piperidyl]-3-oxopropyl}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(3-Fluorophenyl)methylene]-3-{3-[2-(2-hydroxyethyl)piperidyl]-3-oxopropyl}-2-thioxo-1,3-thiazolidin-4-one is unique due to its combination of a thiazolidinone core and a fluorophenyl group. This structure imparts specific chemical and biological properties that are not commonly found in other similar compounds .

Properties

Molecular Formula

C20H23FN2O3S2

Molecular Weight

422.5 g/mol

IUPAC Name

(5Z)-5-[(3-fluorophenyl)methylidene]-3-[3-[2-(2-hydroxyethyl)piperidin-1-yl]-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H23FN2O3S2/c21-15-5-3-4-14(12-15)13-17-19(26)23(20(27)28-17)10-7-18(25)22-9-2-1-6-16(22)8-11-24/h3-5,12-13,16,24H,1-2,6-11H2/b17-13-

InChI Key

DRSWXGHFNPDGBV-LGMDPLHJSA-N

Isomeric SMILES

C1CCN(C(C1)CCO)C(=O)CCN2C(=O)/C(=C/C3=CC(=CC=C3)F)/SC2=S

Canonical SMILES

C1CCN(C(C1)CCO)C(=O)CCN2C(=O)C(=CC3=CC(=CC=C3)F)SC2=S

Origin of Product

United States

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